![molecular formula C23H22N2O2 B3034560 (3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole CAS No. 189623-45-8](/img/structure/B3034560.png)

(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Vue d'ensemble

Description

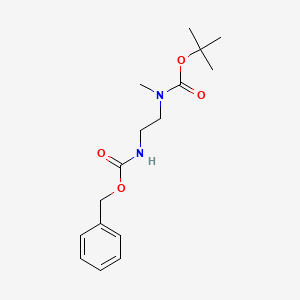

The compound "(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole" is a complex molecule that likely contains multiple indeno[1,2-d][1,3]oxazole moieties. These structural motifs are found in various heterocyclic compounds that exhibit a range of biological activities and are of interest in medicinal chemistry and material science.

Synthesis Analysis

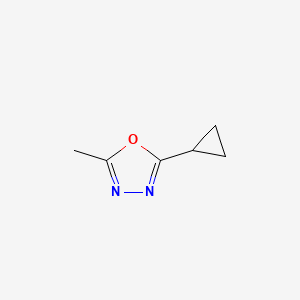

The synthesis of related oxazole compounds has been reported using gold catalysis, which allows for the formation of 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions . Additionally, a [3 + 2] annulation strategy has been employed to synthesize 2,4-disubstituted oxazoles, using a gold-catalyzed oxidation strategy that involves a reactive intermediate, a terminal α-oxo gold carbene . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

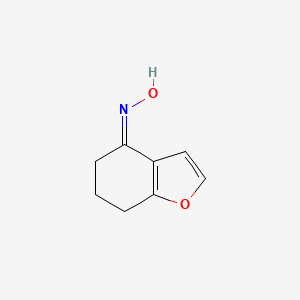

Molecular Structure Analysis

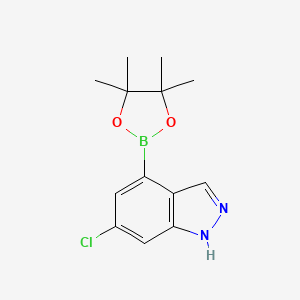

The molecular structure of the compound suggests that it contains dihydro-indeno[1,2-d][1,3]oxazole units, which are bicyclic structures composed of fused benzene and oxazole rings. The synthesis and functionalization of related indazole structures have been explored, such as the C-H functionalization of 2H-indazoles and the synthesis of oxazolo[3,2-b]indazoles . These studies provide insights into the potential reactivity and conformational aspects of the compound's molecular framework.

Chemical Reactions Analysis

The compound's indeno[1,2-d][1,3]oxazole units may undergo various chemical reactions. For instance, the synthesis of 1H-indazoles from o-aminobenzoximes and the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization suggest possible reaction pathways for the functionalization of the compound. Additionally, the synthesis of 2-oxazolines and 2-benoxazoles using PPh3-DDQ as a dehydrating reagent indicates that dehydration reactions could be relevant for the synthesis or modification of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For example, the stability of intermediates in gold-catalyzed reactions , the influence of bidentate ligands on the reactivity of gold carbenes , and the stereoselectivity observed in palladium-catalyzed reactions can provide information on the stability, reactivity, and chiral properties of the compound. Furthermore, the synthesis of indazoles under mild conditions suggests that the compound might be stable under a range of reaction conditions.

Applications De Recherche Scientifique

Scientific Research Applications of Oxazole Derivatives

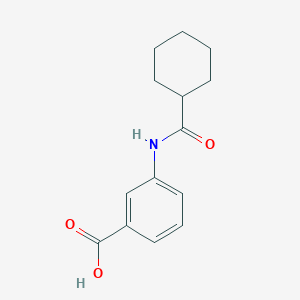

Oxazole derivatives are known for their wide range of applications in the field of medicinal chemistry and material science. They have been extensively explored for their therapeutic potential and have shown promising activity in various domains including anticancer, antimicrobial, and anti-inflammatory agents, among others.

Therapeutic Potential of Oxazole Scaffold : Oxazoles, characterized by their oxygen and nitrogen-containing five-membered heterocyclic ring systems, have been highlighted for their presence in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory activities. The flexibility of the oxazole ring allows for diverse substitution, making it a valuable scaffold for developing new therapeutic agents. Such derivatives have been explored for various pharmacological actions mediated through specific enzyme or receptor interactions (R. Kaur et al., 2018).

Chemical Synthesis and Applications : The synthesis of 1,2-oxazines and related compounds, which are closely related to oxazoles, has been described, highlighting their importance in chemical synthesis as electrophiles and chiral synthons. This underscores the utility of oxazole derivatives in the preparation of complex molecules, further underlining their significance in scientific research (M. Sainsbury, 1991).

Material Science Applications : In material science, oxazole derivatives have been used in the development of plastic scintillators, demonstrating their versatility beyond pharmaceutical applications. The incorporation of oxazole-based compounds into scintillators can improve their characteristics, such as scintillation efficiency and stability, showcasing the broader applicability of these compounds (V. N. Salimgareeva et al., 2005).

Propriétés

IUPAC Name |

(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHISRBSXBFRLC-VNTMZGSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)